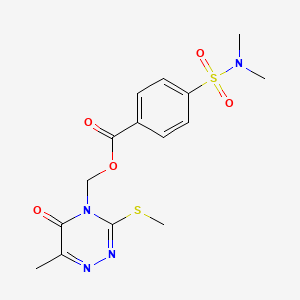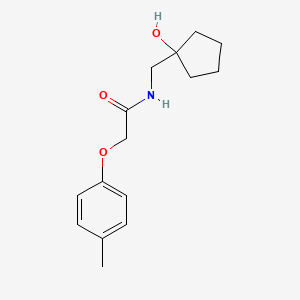
N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide, also known as HOCPCA, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. HOCPCA belongs to the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have potential in treating a range of conditions, including pain, inflammation, and anxiety.
作用机制
N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the potential to reduce pain and inflammation. Studies have also suggested that this compound may have anxiolytic effects, meaning that it may be useful in treating anxiety disorders.
实验室实验的优点和局限性
One advantage of using N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide in lab experiments is that it is a potent and selective inhibitor of FAAH, meaning that it can be used to study the role of FAAH in various physiological processes. However, one limitation of using this compound is that it may have off-target effects, meaning that it may affect other enzymes or molecules in the body.
未来方向
There are several potential future directions for research on N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide. One area of research could focus on the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential. Another area of research could focus on the use of this compound in combination with other drugs or therapies, in order to enhance its therapeutic effects. Additionally, further research could be conducted to investigate the potential long-term effects of this compound use, as well as its safety and tolerability in humans.
合成方法
N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 1-hydroxycyclopentylmethylamine with p-tolyl chloroformate, followed by reaction with sodium acetate. Other methods include the reaction of 1-hydroxycyclopentylmethylamine with p-toluenesulfonyl chloride, followed by reaction with sodium acetate and acetic anhydride.
科学研究应用
N-((1-hydroxycyclopentyl)methyl)-2-(p-tolyloxy)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the role of this compound as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are molecules that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, this compound may increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
属性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-4-6-13(7-5-12)19-10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTNBTWUYIUKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)
![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2900937.png)
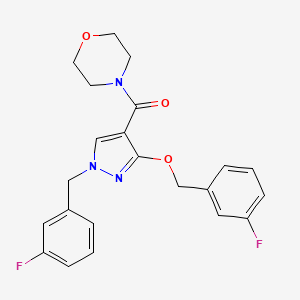

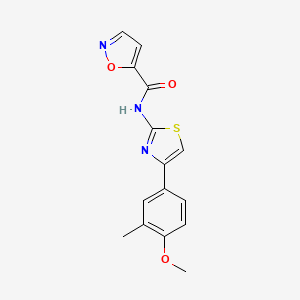
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2900943.png)

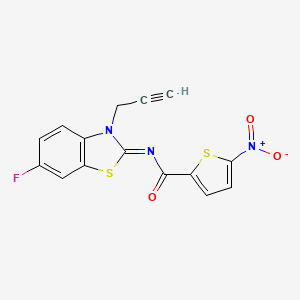
![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
